molecular formula C11H11F3 B1323633 4-[(3-Trifluoromethyl)phenyl]-1-butene CAS No. 21172-36-1

4-[(3-Trifluoromethyl)phenyl]-1-butene

Cat. No.: B1323633
CAS No.: 21172-36-1
M. Wt: 200.2 g/mol
InChI Key: BTSKNRRMHVGQGI-UHFFFAOYSA-N
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Description

4-[(3-Trifluoromethyl)phenyl]-1-butene (CAS: 21172-36-1) is an organofluorine compound with the molecular formula C₁₁H₁₁F₃ and a molar mass of 200.2 g/mol. Structurally, it consists of a butene chain (C₄H₇) attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position (3-position). The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-but-3-enyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-5-9-6-4-7-10(8-9)11(12,13)14/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKNRRMHVGQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641207
Record name 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21172-36-1
Record name 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Trifluoromethyl)phenyl]-1-butene typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with but-3-en-1-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Trifluoromethyl)phenyl]-1-butene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets, primarily through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The trifluoromethyl group also influences the electronic properties of the phenyl ring, making it more reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, 4-[(3-Trifluoromethyl)phenyl]-1-butene is compared with three analogs: BPEB12 , FIPI , and NCDOB . These compounds share structural motifs involving fluorinated aromatic systems but differ in functional groups and applications.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
This compound C₁₁H₁₁F₃ 200.2 Alkenyl, trifluoromethylphenyl Intermediate in organic synthesis
BPEB12 C₂₈H₁₅F₈O 558.3 Ethynyl, difluorophenyl, trifluoromethoxy Liquid crystal materials
FIPI C₂₃H₂₄FN₅O₂ 437.5 Benzimidazolone, piperidinyl Phospholipase D inhibitor (pharmacology)
NCDOB C₂₈H₂₈ClN₃O₂ 482.0 Naphthalenecarboxamide, chlorobenzimidazole Enzyme inhibition studies

Structural and Functional Differences

Backbone Complexity :

  • This compound features a simple alkenyl chain, contrasting with BPEB12’s extended ethynyl-linked aromatic system and FIPI/NCDOB’s heterocyclic cores. This simplicity enhances its synthetic accessibility but limits functional diversity compared to polycyclic analogs .
  • The trifluoromethyl group in this compound is a single electron-withdrawing substituent, whereas BPEB12 contains multiple fluorine atoms and a trifluoromethoxy group, amplifying its polarity and thermal stability for liquid crystal applications .

Pharmacological Relevance :

  • While FIPI and NCDOB incorporate benzimidazolone and carboxamide moieties for targeted enzyme inhibition, this compound lacks such pharmacophores, relegating it to intermediate roles rather than direct bioactivity .

Research Findings and Limitations

  • Thermal Stability: The trifluoromethyl group in this compound improves thermal resistance compared to non-fluorinated alkenes but is less stable than BPEB12’s perfluorinated structure .
  • Reactivity : The compound’s alkene moiety enables addition or polymerization reactions, though its reactivity is lower than ethynyl-containing analogs like BPEB12 .

Biological Activity

4-[(3-Trifluoromethyl)phenyl]-1-butene, a compound characterized by its unique trifluoromethyl group and butene backbone, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3C_{11}H_{10}F_3, with a molecular weight of approximately 202.19 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which influences the compound's reactivity and interaction with biological targets. This group enhances the compound's ability to penetrate cell membranes and interact with intracellular proteins, potentially affecting various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
  • Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise. The trifluoromethyl group is known to enhance the bioavailability of compounds, which may contribute to their efficacy in cancer treatment .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing trifluoromethyl groups exhibited potent growth inhibition against Gram-positive bacteria. The compounds showed bactericidal effects and low toxicity to human cells .
  • Drug Development : The compound has been investigated as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy .
  • Mechanistic Studies : Research focusing on the binding affinity of this compound with various enzymes and receptors indicates that the trifluoromethyl group increases interactions due to enhanced lipophilicity .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages due to its structural features:

Compound NameAntimicrobial ActivityAnticancer ActivityLipophilicity
This compoundHighModerateHigh
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-buteneModerateLowModerate

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